1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3
CAS No.: 1204688-14-1
Cat. No.: VC0028854
Molecular Formula: C20H26N2O
Molecular Weight: 313.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204688-14-1 |
|---|---|
| Molecular Formula | C20H26N2O |
| Molecular Weight | 313.459 |
| IUPAC Name | 1-benzyl-N-phenyl-4-(trideuteriomethoxymethyl)piperidin-4-amine |
| Standard InChI | InChI=1S/C20H26N2O/c1-23-17-20(21-19-10-6-3-7-11-19)12-14-22(15-13-20)16-18-8-4-2-5-9-18/h2-11,21H,12-17H2,1H3/i1D3 |
| Standard InChI Key | QBUUEBUUMUYSIY-FIBGUPNXSA-N |
| SMILES | COCC1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Molecular Identification
1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 is a deuterium-labeled organic compound with the CAS number 1204688-14-1. The compound has a molecular formula of C20H26N2O and a molecular weight of 313.459 g/mol. This specialized molecule is characterized by its IUPAC name, 1-benzyl-N-phenyl-4-(trideuteriomethoxymethyl)piperidin-4-amine, which precisely describes its structure and deuterium labeling position. The compound is also identified in chemical databases through its Standard InChIKey (QBUUEBUUMUYSIY-FIBGUPNXSA-N) and can be represented by the SMILES notation: COCC1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3.
Structural Features
The structure of 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 consists of several key components arranged around a central piperidine ring. The compound contains a benzyl group attached to the nitrogen atom at position 1 of the piperidine ring, a phenylamino group at position 4, and a methoxymethyl group also at position 4. What distinguishes this molecule from its non-deuterated counterpart is the presence of three deuterium atoms replacing the hydrogen atoms in the methoxy group, as indicated by the "d3" designation. This strategic deuterium labeling is crucial for its applications in research settings, particularly for tracking the compound in biological systems.
Synthesis and Production
Deuteration Techniques
The deuteration process is a critical aspect of the synthesis of 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3. Selective deuteration techniques are necessary to ensure that deuterium atoms are incorporated only at the intended positions—specifically, the three hydrogen atoms of the methoxy group. This selective deuteration is typically achieved through specialized reagents containing deuterium, such as deuterated methanol or other deuterated alkylating agents. The precise control of reaction conditions, including temperature, solvent system, and catalyst choice, is essential to achieve the desired deuteration pattern without affecting other parts of the molecule.
Purification and Characterization
Following synthesis, the compound requires purification to ensure high purity for research applications. Standard purification techniques likely include chromatographic methods such as column chromatography or high-performance liquid chromatography (HPLC). Characterization of the final product would involve various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, which can confirm the presence and position of deuterium atoms, mass spectrometry to verify the molecular weight, and infrared spectroscopy to identify functional groups. These analytical methods collectively confirm the structure and purity of the synthesized compound.
Applications in Research
Pharmaceutical Intermediates
One of the primary applications of 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 is as an intermediate in the synthesis of labeled pharmaceuticals, particularly potent opioid analgesics such as Alfentanil and Sufentanil Citrate. These analgesics are widely used in clinical settings for pain management, particularly during surgical procedures. The deuterated intermediate allows for the production of labeled versions of these drugs, which are valuable for research purposes, including studying drug metabolism, distribution, and elimination patterns.
Metabolic Studies
The deuterium labeling in 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 makes it an excellent tool for metabolic studies. Researchers can use this compound to track the metabolic fate of related drugs in biological systems. When incorporated into drug molecules, the deuterium label acts as a stable isotopic tracer that can be followed through various metabolic pathways. This capability is particularly valuable in drug development, as it helps researchers understand how a drug is metabolized, identify metabolites, and assess potential toxicity issues associated with specific metabolic pathways.
Analytical Standards
Deuterated compounds like 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 are frequently used as internal standards in analytical methods, particularly in mass spectrometry. The deuterium labeling creates a mass shift that distinguishes the standard from the analyte of interest while maintaining very similar chemical properties. This characteristic makes deuterated compounds ideal internal standards for quantitative analysis, as they behave nearly identically to the target compound during sample preparation and analysis but can be separately detected and quantified based on their different mass.
Deuterium Kinetic Isotope Effect
Theoretical Background
The replacement of hydrogen atoms with deuterium in organic compounds can lead to significant changes in reaction rates due to the Deuterium Kinetic Isotope Effect (DKIE) . This effect arises from the difference in mass between hydrogen and deuterium, which affects the vibrational energy levels of chemical bonds. The C-D bond has a lower zero-point energy compared to the C-H bond, resulting in a higher activation energy for reactions involving C-D bond cleavage. Consequently, compounds with strategic deuteration, such as 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3, may exhibit altered reaction kinetics in biological systems compared to their non-deuterated counterparts.
Pharmaceutical Advantages
The strategic incorporation of deuterium atoms in pharmaceutical compounds offers several potential advantages . These include:
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Reduced or eliminated unwanted metabolites, potentially decreasing toxicity
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Increased half-life of the parent drug, allowing for less frequent dosing
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Decreased number of doses needed to achieve a therapeutic effect
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Reduced dosage requirements due to improved pharmacokinetics
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Potential increase in the formation of beneficial active metabolites
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Decreased production of deleterious metabolites in specific tissues
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Creation of more effective and safer drugs, particularly in polypharmacy situations
These potential benefits make deuterated compounds like 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 valuable in pharmaceutical research and development.
Analytical Methods and Characterization
Mass Spectrometry
Mass spectrometry is a particularly valuable technique for analyzing deuterated compounds like 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3. The deuterium labeling creates a characteristic mass shift that can be readily detected and quantified. This property allows researchers to track the compound and its metabolites in complex biological matrices. In metabolic studies, the distinctive mass signature of the deuterated compound enables differentiation between the parent compound and its metabolites, providing insights into metabolic pathways and transformation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another crucial analytical technique for characterizing deuterated compounds. Deuterium has different nuclear properties compared to hydrogen, resulting in distinctive NMR signals. For 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3, NMR analysis can confirm the presence and position of the deuterium atoms in the methoxy group. Additionally, 13C NMR can provide information about the carbon skeleton of the molecule, while 1H NMR helps characterize the remaining hydrogen atoms in the structure.
Data Compilation and Specifications
The comprehensive data for 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 can be summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1204688-14-1 |
| Molecular Formula | C20H26N2O |
| Molecular Weight | 313.459 g/mol |
| IUPAC Name | 1-benzyl-N-phenyl-4-(trideuteriomethoxymethyl)piperidin-4-amine |
| Standard InChI | InChI=1S/C20H26N2O/c1-23-17-20(21-19-10-6-3-7-11-19)12-14-22(15-13-20)16-18-8-4-2-5-9-18/h2-11,21H,12-17H2,1H3/i1D3 |
| Standard InChIKey | QBUUEBUUMUYSIY-FIBGUPNXSA-N |
| SMILES | COCC1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3 |
| Synonyms | 4-(Methoxymethyl)-N-phenyl-1-(phenylmethyl)-4-piperidinamine-d3 |
| PubChem Compound ID | 46780781 |
Comparison with Related Compounds
Non-Deuterated Analog
The non-deuterated analog of 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 would have identical chemical structure but with regular hydrogen atoms in the methoxy group instead of deuterium. While sharing similar chemical properties, the non-deuterated version would behave differently in mass spectrometric analysis and potentially exhibit different metabolic stability due to the absence of the deuterium kinetic isotope effect. In pharmacological studies, comparing the deuterated and non-deuterated versions can provide valuable insights into the impact of deuteration on drug metabolism and pharmacokinetics.
Structural Analogs
Several structural analogs of 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 exist, varying in functional groups or substitution patterns. One closely related compound is 1-benzyl-4-(phenylamino)piperidine-4-methanol (CAS: 61086-04-2), which has a hydroxyl group instead of a methoxy group at the methyl position . Another related compound is (1-benzyl-piperidin-4-yl)-(3-methoxy-phenyl)-amine (CAS: 202859-14-1), which has a different arrangement of the functional groups around the piperidine core . These structural variations can significantly impact the compounds' physical properties, reactivity, and biological activities.
Pharmaceutical Derivatives
As an intermediate in pharmaceutical synthesis, 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 is related to several pharmaceutical compounds, particularly opioid analgesics like Alfentanil and Sufentanil Citrate. These pharmaceuticals incorporate similar structural elements but with additional functional groups to optimize their pharmacological properties. The deuterated intermediate enables the production of labeled versions of these drugs, which are valuable for studying their pharmacokinetics and metabolism. Understanding the relationship between the intermediate and the final pharmaceutical products provides insights into the importance of this deuterated compound in drug development.
Future Research Directions
Expanding Pharmaceutical Applications
Future research involving 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 could focus on expanding its applications in pharmaceutical development. The compound's utility as an intermediate in the synthesis of labeled pharmaceuticals could be extended to additional drug classes beyond opioid analgesics. Researchers might explore novel deuteration patterns or positions to address specific metabolic vulnerabilities in drug candidates. Additionally, the principles of deuteration applied in this compound could inform the development of new deuterated drugs with improved pharmacokinetic profiles, addressing challenges in current pharmaceutical therapeutics.
Advanced Analytical Methodologies
The development of more sensitive and specific analytical methods for detecting and quantifying 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 and its metabolites represents another promising research direction. Advances in mass spectrometry techniques, such as high-resolution mass spectrometry or ion mobility spectrometry, could enhance the capability to track deuterated compounds in complex biological matrices. These methodological improvements would strengthen the utility of deuterated tracers in metabolic studies and pharmacokinetic investigations.
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship (SAR) studies comparing various deuterated and non-deuterated analogs of 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 could provide valuable insights into the impact of deuteration on biological activity. Such studies might investigate how different patterns or degrees of deuteration affect metabolic stability, pharmacokinetics, and pharmacodynamics. This research could contribute to a deeper understanding of the Deuterium Kinetic Isotope Effect in biological systems and guide the rational design of deuterated drugs with optimized properties.
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